molecular formula C15H14BrFN2O2 B6779533 N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-4-methyl-1,3-oxazole-5-carboxamide

N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-4-methyl-1,3-oxazole-5-carboxamide

Cat. No.: B6779533
M. Wt: 353.19 g/mol
InChI Key: ASSIAJVCPQTYTR-UHFFFAOYSA-N
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Description

N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-4-methyl-1,3-oxazole-5-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated and fluorinated phenyl ring, a cyclobutyl group, and an oxazole ring

Properties

IUPAC Name

N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-4-methyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN2O2/c1-8-14(21-7-18-8)15(20)19-11-4-10(5-11)9-2-3-13(17)12(16)6-9/h2-3,6-7,10-11H,4-5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSIAJVCPQTYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)NC2CC(C2)C3=CC(=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-4-methyl-1,3-oxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination and Fluorination:

    Cyclobutyl Group Formation: The cyclobutyl group can be introduced via a cycloaddition reaction, often involving a diene and a dienophile under thermal or photochemical conditions.

    Oxazole Ring Formation: The oxazole ring is typically synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, using reagents like carbodiimides (e.g., EDC) and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-4-methyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, catalytic hydrogenation

    Substitution: NaOCH3, KOtBu, organometallic reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-4-methyl-1,3-oxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-4-methyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

N-[3-(3-bromo-4-fluorophenyl)cyclobutyl]-4-methyl-1,3-oxazole-5-carboxamide can be compared with other similar compounds, such as:

  • N-[3-(3-chloro-4-fluorophenyl)cyclobutyl]-4-methyl-1,3-oxazole-5-carboxamide
  • N-[3-(3-bromo-4-chlorophenyl)cyclobutyl]-4-methyl-1,3-oxazole-5-carboxamide
  • N-[3-(3-bromo-4-fluorophenyl)cyclopropyl]-4-methyl-1,3-oxazole-5-carboxamide

These compounds share structural similarities but differ in the specific halogen atoms or the size of the cycloalkyl group

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